5-(2-Furyl)-1,3-oxazole
Overview
Description
5-(2-Furyl)-1,3-oxazole is a type of organic compound that belongs to the class of furan derivatives . Furan derivatives are compounds containing a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of furan derivatives often involves various chemical reactions. For example, 3-(2-furyl)acrylic acid and its derivatives can be synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid .Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using various methods such as 1H NMR spectroscopy and quantum-chemical calculations .Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions. For instance, they can participate in electrophilic substitution reactions such as nitration, bromination, sulfonation, hydroxymethylation, formylation, and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be determined using various methods. For instance, the thermodynamic properties of some furan derivatives have been determined using the Knudsen effusion method .Scientific Research Applications
Synthesis and Chemical Reactions
- 5-(2-Furyl)-1,3-oxazole derivatives have been synthesized through reactions involving N-propargylamides and aryl iodides, proceeding through palladium-catalyzed coupling and in situ cyclization (Arcadi et al., 2001).
- The compound has been utilized in photochemical approaches for the synthesis of naphthoxazoles and fused heterobenzoxazoles, showcasing its versatility in organic synthesis (Šagud et al., 2011).
Coordination Chemistry
- Oxazole ligands, including this compound, have been used as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. They offer versatility in ligand design, easy synthesis from available precursors, and the ability to modulate chiral centers near donor atoms (Gómez et al., 1999).
Biological and Medicinal Applications
- Some derivatives of this compound, such as triazole-mercaptoacetic acid derivatives, have shown in vitro antibacterial and antifungal activities (Ulusoy et al., 2001).
- Novel 1,2,4-triazolylmercaptoacetylthiosemicarbazides and thiadiazole analogs, incorporating this compound, have exhibited antifungal properties in vitro (Terzioğlu Klip et al., 2010).
- 2-Substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, a class of compounds including this oxazole, have been evaluated for anticancer activity, showing potential as frameworks for developing new anticancer drugs (Kachaeva et al., 2018).
Miscellaneous Applications
- The compound has been involved in studies focusing on the effect of cis-trans isomerism on its electronic-vibrational structure and reactivity, demonstrating its significance in understanding molecular interactions and reactions (Obukhov & Belen’kii, 2001).
Mechanism of Action
Target of Action
Similar compounds such as nitrofurans target proteins like aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway of glucose metabolism and plays a role in various physiological processes.
Mode of Action
Related compounds like 5-fluorouracil act principally as a thymidylate synthase (ts) inhibitor . By interrupting the action of this enzyme, they block the synthesis of the pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication .
Biochemical Pathways
Furan derivatives have been known to be converted into high-value-added chemicals, including furfurylamine, c6 carboxylic acid, ie, furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .
Pharmacokinetics
Related compounds like 5-fluorouracil have been studied, and it was found that their bioavailability ranged from 28 to 100% .
Result of Action
Related compounds like yc-1, which contains a furyl group, have been shown to stimulate platelet-soluble guanylate cyclase, indirectly elevate platelet cgmp levels, and inhibit hypoxia-inducible factor-1 (hif-1) and nf-κb .
Action Environment
It is known that metal ions can selectively enhance the mutagenicity of certain compounds .
Safety and Hazards
Future Directions
The future directions of research on furan derivatives could involve the development of more efficient synthesis methods, the exploration of new applications, and the investigation of their biological activities . The rapid growth of industries using nitrogen-containing heterocyclic compounds requires a continuous diversification of these products . New synthesized compounds with complex structures have no description of their thermodynamic properties, and numerous reactions of synthesis of nitrogen-containing compounds with a phenyl furan fragment have been investigated .
Properties
IUPAC Name |
5-(furan-2-yl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c1-2-6(9-3-1)7-4-8-5-10-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPXTVWBKURKQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353191 | |
Record name | oxazole, 5-(2-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70380-67-5 | |
Record name | oxazole, 5-(2-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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